Salicylglycine is a metabolite of aspirin []. It is classified as an organic compound and belongs to the family of phenolic acids. In scientific research, Salicylglycine serves as a model ligand for studying the interaction of metal ions with proteins and peptides []. It is also investigated for its potential insulin-mimetic properties in the form of oxidovanadium complexes [].
Salicyluric acid is synthesized endogenously from salicylic acid, which itself is derived from the hydrolysis of acetylsalicylic acid (aspirin) in the plasma. The classification of salicyluric acid falls under the category of phenolic compounds and more specifically, it is categorized as an amino acid derivative due to its formation from the conjugation with glycine.
Salicyluric acid can be synthesized through several methods, primarily involving the reaction between salicylic acid and glycine or salicyloyl chloride. The synthesis typically follows these steps:
Salicyluric acid has a molecular formula of . Its structure can be described as follows:
Salicyluric acid participates in several chemical reactions, primarily involving its hydrolysis and conjugation processes:
The mechanism of action for salicyluric acid primarily revolves around its role as a metabolite of salicylic acid:
Salicyluric acid exhibits several notable physical and chemical properties:
Salicyluric acid has several scientific applications:
Salicyluric acid (2-hydroxyhippuric acid) is the principal glycine conjugate and major detoxification metabolite of salicylic acid, serving as a critical endpoint in mammalian xenobiotic metabolism. This water-soluble compound facilitates the efficient renal clearance of salicylates from the systemic circulation, thereby preventing the accumulation of potentially toxic concentrations of its precursor. Its physiological significance extends beyond mere detoxification, as alterations in its formation kinetics directly influence salicylate bioavailability and clearance rates in therapeutic contexts. Research into salicyluric acid has provided fundamental insights into conjugative metabolic pathways, enzyme kinetics, and interindividual variations in drug metabolism.
Salicyluric acid is chemically designated as N-(2-hydroxybenzoyl)glycine or 2-[(2-hydroxybenzoyl)amino]acetic acid, bearing the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. Its structure integrates two key moieties: a phenolic aromatic ring derived from salicylic acid and an amino acid fragment from glycine, linked via a stable amide (carboxamide) bond. This conjugation markedly increases water solubility compared to its parent compound, salicylic acid, facilitating renal excretion. The presence of the ortho-hydroxy (catechol) group adjacent to the carbonyl function influences its hydrogen-bonding capacity, acidity, and spectral properties. Salicyluric acid functions as a Brønsted acid, capable of donating a proton via its carboxylic acid group [6].
Table 1: Fundamental Chemical Properties of Salicyluric Acid
Property | Value/Description |
---|---|
Systematic Name | N-(2-hydroxybenzoyl)glycine |
CAS Registry Number | 487-54-7 |
Molecular Formula | C₉H₉NO₄ |
Molecular Weight | 195.17 g/mol |
Chemical Classification | N-Acylglycine; Secondary carboxamide |
Functional Groups | Carboxylic acid, Phenol, Amide |
ChEBI Identifier | CHEBI:9008 |
Major Role | Human xenobiotic metabolite; Uremic toxin |
Analytical characterization reveals distinctive spectral signatures. Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic chemical shifts for the glycine methylene protons (δ ~3.9-4.1 ppm) and the aromatic protons of the salicyloyl moiety (complex pattern between δ ~6.8-7.9 ppm). The ortho-disubstituted benzene ring gives rise to specific coupling patterns observable in ¹H NMR spectra. Mass spectrometry typically exhibits a prominent molecular ion peak at m/z 195 [M]⁺, with fragmentation patterns revealing key structural subunits like the deprotonated glycine moiety (m/z 76) and the salicyloyl cation (m/z 121). Its ultraviolet (UV) absorption spectrum reflects the conjugated aromatic system [7] [6].
Salicyluric acid formation exemplifies phase II conjugation, specifically glycine N-acylation, and represents the dominant metabolic fate of salicylic acid in humans and many mammals. This process occurs primarily within the mitochondrial matrix of hepatocytes and renal tubular cells and involves a two-step enzymatic sequence:
Activation: Salicylic acid first undergoes ATP-dependent activation to salicyloyl-coenzyme A (salicyloyl-CoA) by acyl-CoA synthetase (ACS), specifically a medium-chain acyl-CoA synthetase. This reaction occurs in the mitochondrial outer membrane and consumes ATP, producing AMP and pyrophosphate (PPi):Salicylic Acid + ATP + CoA → Salicyloyl-CoA + AMP + PPi
Conjugation: The activated salicyloyl-CoA is then transferred to the amino group of glycine by the enzyme glycine N-acyltransferase (GLYAT), located in the mitochondrial matrix. This reaction forms salicyluric acid and releases free coenzyme A:Salicyloyl-CoA + Glycine → Salicyluric Acid + CoA
The glycine conjugation pathway exhibits saturable kinetics, particularly noticeable at higher therapeutic or toxic doses of aspirin or salicylate. As salicylate concentration rises, the initial activation step catalyzed by ACS becomes rate-limiting. Once the glycine conjugation capacity is saturated, a disproportionate increase in free salicylic acid concentration occurs, shifting the metabolic balance towards alternative pathways like conjugation with glucuronic acid (forming salicyl acyl glucuronide and salicyl phenolic glucuronide) or hydroxylation to gentisic acid (2,5-dihydroxybenzoic acid). Several factors modulate salicyluric acid formation:
Table 2: Key Enzymatic Steps and Kinetic Considerations in Salicyluric Acid Biosynthesis
Enzyme | Reaction Catalyzed | Cellular Location | Kinetic Characteristics |
---|---|---|---|
Acyl-CoA Synthetase (ACS) | Salicylic Acid + ATP + CoA → Salicyloyl-CoA + AMP + PPi | Mitochondrial Outer Membrane | Rate-limiting; Saturable at high [salicylate] |
Glycine N-Acyltransferase (GLYAT) | Salicyloyl-CoA + Glycine → Salicyluric Acid + CoA | Mitochondrial Matrix | High capacity but dependent on substrate (salicyloyl-CoA & glycine) availability |
The efficiency of this pathway is clinically significant. Impaired conjugation capacity, whether due to genetic factors, glycine depletion, or liver disease, can lead to reduced clearance of salicylic acid, prolonging its half-life and increasing the risk of toxicity at standard doses. Conversely, measuring urinary salicyluric acid excretion provides a valuable biomarker for assessing salicylate metabolic processing and adherence to aspirin therapy [2] [7].
The identification and study of salicyluric acid played a pivotal role in elucidating fundamental biochemical principles of xenobiotic conjugation and detoxification pathways. Key milestones include:
Table 3: Historical Milestones in Salicyluric Acid Research
Period | Key Advancement | Significance |
---|---|---|
Mid-Late 1800s | Detection of major salicylate metabolite in urine | Recognition of metabolic transformation beyond simple excretion |
~1875 | Identification of Hippuric Acid (Schmiedeberg) | Established model for glycine conjugation |
Early 1900s | Structural identification as o-Hydroxyhippuric Acid | Confirmed salicyluric acid as the specific glycine conjugate of salicylic acid |
1940s-1950s | Discovery of Coenzyme A and activation mechanism | Revealed requirement for acyl-CoA intermediate in conjugation pathways |
1950s-1970s | Quantitative kinetic studies (Levy et al.) | Demonstrated saturable, dose-dependent metabolism; defined Michaelis constants |
Late 20th C - 21st C | Advanced quantification (HPLC, LC-MS/MS, NMR) | Enabled precise measurement for pharmacokinetics, toxicology & adherence monitoring |
The investigation of salicyluric acid biosynthesis thus stands as a cornerstone in the historical development of pharmacology and drug metabolism science, providing a paradigm for understanding how organisms utilize conjugative mechanisms to manage xenobiotic exposure [2] [5] [7].
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